N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

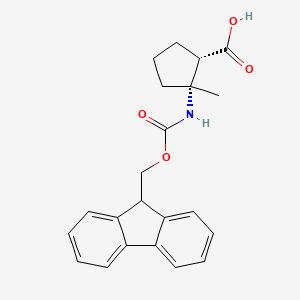

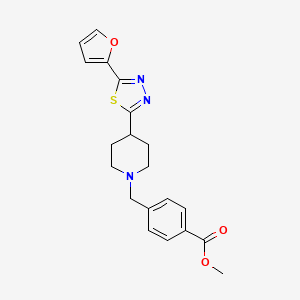

“N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is a compound with the empirical formula C22H23NO4 and a molecular weight of 365.42 . It is a solid substance with a functional group known as Fmoc .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of “N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is represented by the SMILES string O=C(NC@@(C)[C@H]1C(O)=O)OCC2C3=CC=CC=C3C4=C2C=CC=C4 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .

Physical And Chemical Properties Analysis

The compound is a solid substance with a functional group known as Fmoc . It is used in the synthesis of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications .

Scientific Research Applications

Synthesis and Building Blocks

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is used in various synthetic procedures. Large-scale syntheses of FMOC-protected non-proteogenic amino acids, like the one , serve as useful building blocks for combinatorial libraries (Dener et al., 2001). Similarly, the preparation of N-Fmoc-N-methyl-α-amino acids showcases their utility in synthesizing N-methylated peptides, crucial for peptide synthesis in both solution and solid phases (Gioia et al., 2008).

Peptidomimetic Chemistry

N-Fmoc amino acids are integral in peptidomimetic chemistry. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from serine methyl ester, demonstrating its compatibility with solid-phase peptide synthesis and its application in peptidomimetics (Sladojevich et al., 2007).

Glycopeptide Synthesis

N-Fmoc amino acids with unprotected α-carboxyl groups have been glycosylated for use in glycopeptide synthesis. This process yields aliphatic and phenolic O- and S-glycosides of amino acids, facilitating stepwise synthesis of glycopeptides (Salvador et al., 1995).

Heterocyclic γ-Amino Acids Synthesis

Cross-Claisen condensations between N-Fmoc-amino acids and other compounds offer a short route to heterocyclic γ-amino acids. These compounds mimic secondary structures of proteins, such as helices and β-sheets, making them valuable in design and synthesis (Mathieu et al., 2015).

Synthesis of N-Methylated Peptides

The solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-α-amino acids highlights their importance in creating conformationally restricted and protease-resistant peptides and analogues, vital in pharmaceutical research (Di Gioia et al., 2007).

Chiral Auxiliary Synthesis

N-Fmoc-α-amino acids are synthesized using chiral Cu(II) complex auxiliaries. These auxiliaries facilitate the synthesis of enantiomerically pure amino acids, crucial in Fmoc-based solid-phase peptide synthesis (Smith et al., 2011).

Bio-inspired Functional Materials

Fmoc-modified amino acids and short peptides are investigated for their self-assembly features. Their hydrophobicity and aromaticity promote the association of building blocks, making them suitable for applications in cell cultivation, drug delivery, and catalysis (Tao et al., 2016).

Supramolecular Chemistry

Fmoc-amino acids, including N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, are central in supramolecular chemistry, as seen in their application in the synthesis of neoglycopeptides and understanding of noncovalent interactions in crystal structures (Bojarska et al., 2020).

Future Directions

The development of environmentally benign, efficient, and simple methods for the protection and deprotection of amines and amino acids is a crucial and demanding research area in modern chemical sciences . The development of an environmentally benign, efficient, and simple method for the removal of the Fmoc group in ionic liquid has been developed . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

properties

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAUUVKWKWDAC-DENIHFKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

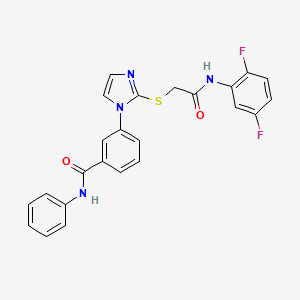

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

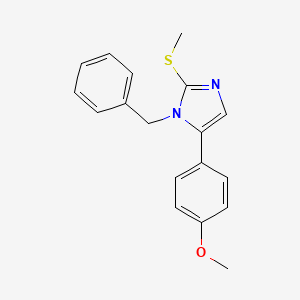

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

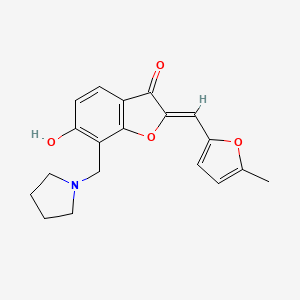

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)